5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine
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Overview
Description
5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring. The presence of bromine atoms at positions 5 and 7, along with a methoxy group at position 4, makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-4-methoxypyrrolo[1,2-b]pyridazine typically involves the bromination of a suitable pyrrolo[1,2-b]pyridazine precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of less substituted derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 5,7-diamino-4-methoxypyrrolo[1,2-b]pyridazine.
Oxidation: Formation of 4-formyl-5,7-dibromopyrrolo[1,2-b]pyridazine.
Reduction: Formation of 4-methoxypyrrolo[1,2-b]pyridazine.
Scientific Research Applications
5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5,7-dibromo-4-methoxypyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets. The bromine atoms and methoxy group can participate in hydrogen bonding and van der Waals interactions, which can affect the compound’s binding affinity to enzymes or receptors. The exact pathways involved depend on the specific application, but generally, the compound can inhibit or activate certain biological processes by modulating the activity of its target molecules.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine: Similar in structure but contains a thiadiazole ring instead of a pyrrole ring.
5,7-Dibromo-4-chloropyrrolo[1,2-b]pyridazine: Similar but with a chlorine atom instead of a methoxy group.
5,7-Dibromo-4-hydroxypyrrolo[1,2-b]pyridazine: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness
5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine is unique due to the presence of both bromine atoms and a methoxy group, which provides a distinct set of chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of various functional materials and bioactive compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
Molecular Formula |
C8H6Br2N2O |
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Molecular Weight |
305.95 g/mol |
IUPAC Name |
5,7-dibromo-4-methoxypyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-6-2-3-11-12-7(10)4-5(9)8(6)12/h2-4H,1H3 |
InChI Key |
NEXPQEFBXCIXAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=NN2C1=C(C=C2Br)Br |
Origin of Product |
United States |
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